Antifungal Selectivity Over Antibacterial Activity: 5-Amino vs. 5-Methyl Substitution Divergence in 1H-1,2,3-Triazole-4-Carboxamide Series
In a series of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides, the 5-amino-substituted analog 8b exhibited selective activity against the pathogenic yeast Candida albicans, in contrast to 5-methyl-substituted analogs (compounds 4d, 4l, 4r) which showed potent antibacterial activity against Staphylococcus aureus [1]. At a concentration of 1 µM, the 5-methyl analog 4l achieved 50% growth inhibition of S. aureus, whereas the 5-amino analog 8b was inactive against the same bacterial strain but active against C. albicans [1]. This functional divergence demonstrates that the 5-amino group is a critical determinant for antifungal selectivity, and the target compound, as a 5-amino-1H-1,2,3-triazole-4-carboxamide bearing a 4-chlorobenzyl-4-carboxamide and 1-(4-ethoxyphenyl) substitution, is positioned in the antifungal-selective branch of the SAR landscape [1].
| Evidence Dimension | Selectivity profile (antifungal vs. antibacterial) |
|---|---|
| Target Compound Data | Class-level: 5-amino-1H-1,2,3-triazole-4-carboxamide scaffold active against C. albicans (compound 8b representative); specific quantitative data for 5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl) derivative not directly reported |
| Comparator Or Baseline | 5-methyl-1H-1,2,3-triazole-4-carboxamide (compound 4l): 50% growth inhibition of S. aureus at 1 µM; inactive against C. albicans |
| Quantified Difference | Functional switch from antibacterial (5-methyl) to antifungal (5-amino) at the C5 substitution position; 50% inhibition differential vs. S. aureus |
| Conditions | Antimicrobial susceptibility testing against S. aureus and C. albicans; 1 µM concentration; in vitro assay [1] |
Why This Matters
For procurement decisions in antifungal screening programs, selecting a 5-amino-substituted triazole-4-carboxamide rather than a 5-methyl analog is essential to avoid misdirecting the assay toward antibacterial targets.
- [1] Pokhodylo, N. T., et al. Primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents. Journal of Molecular Structure, 2021, 1245, 131069. DOI: 10.1016/j.molstruc.2021.131069. View Source
